N-Nitroso-N-metil-4-fluoroanilina

Descripción general

Descripción

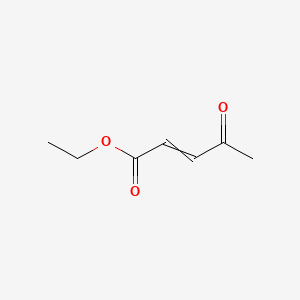

Synthesis Analysis

N-Nitroso-N-methyl-4-fluoroaniline synthesis involves multiple routes, with carbamate-4-nitrophenylesters used as intermediates in creating 4-[18F]fluorophenylurea derivatives. These derivatives are synthesized either by reacting n.c.a. 4-[18F]fluoroaniline with carbamates of various amines or by forming the carbamate of n.c.a. 4-[18F]fluoroaniline first and then adding an amine to yield the urea derivative (Olma, Ermert, & Coenen, 2006).

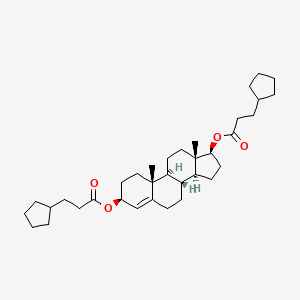

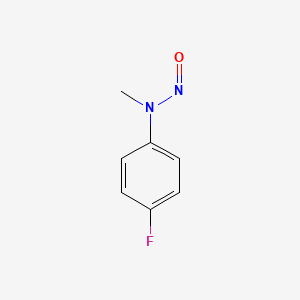

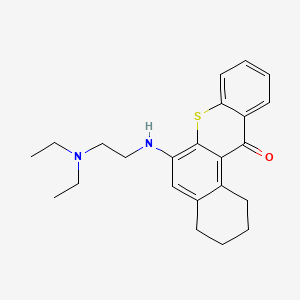

Molecular Structure Analysis

The molecular structure of nitro-substituted N-methyl-N-nitroanilines, including N-Nitroso-N-methyl-4-fluoroaniline, has been elucidated through spectral, electrooptical, and quantum-chemical methods. X-ray diffraction studies on certain derivatives reveal the planarity of the N-nitroamino group and its weak electron-donating effects, highlighting the structural intricacies of these compounds (Prezhdo et al., 2006).

Chemical Reactions and Properties

Research on N-cyclopropyl-N-alkylanilines demonstrates the specific cleavage of the cyclopropyl group from the nitrogen in reactions with nitrous acid, producing corresponding N-alkyl-N-nitrosoaniline. This reaction pathway underscores the chemical reactivity and properties of N-nitrosoaniline derivatives (Loeppky & Elomari, 2000).

Physical Properties Analysis

The physical properties of N-Nitroso-N-methyl-4-fluoroaniline derivatives, particularly their optical qualities, have been studied through the synthesis of organic nonlinear optical materials like 4-fluoro 4-nitrostilbene (FONS). These studies, focusing on crystallization, X-ray diffraction, and optical band gap measurements, provide insight into the compound's physical characteristics and applications in optical devices (Dinakaran & Kalainathan, 2013).

Chemical Properties Analysis

The chemical properties of N-Nitroso-N-methyl-4-fluoroaniline and its derivatives have been explored through their reactions with polymers, demonstrating how nitroso groups participate in reactions under various conditions. These studies highlight the compound's reactivity and potential for creating materials with specific chemical functionalities (Morita, 1976).

Aplicaciones Científicas De Investigación

Carcinogenicidad en ratas F344

N-Nitroso-N-metil-4-fluoroanilina: (p-F-NMA) ha sido estudiada por sus efectos carcinogénicos en ratas F344. Se encontró que el compuesto induce tumores en el tracto gastrointestinal superior, particularmente en el esófago {svg_1}. Aunque la p-F-NMA no es mutagénica en Salmonella typhimurium, aún exhibió propiedades carcinogénicas, lo que indica que sus actividades carcinogénicas no se correlacionan con los ensayos de mutagénesis bacteriana {svg_2}.

Análisis de la base de datos de potencia carcinogénica

La Base de datos de potencia carcinogénica (CPDB) proporciona un análisis exhaustivo de la potencia carcinogénica de los productos químicos, incluida la p-F-NMA. La base de datos incluye resultados de pruebas crónicas de cáncer en animales a largo plazo, ofreciendo información sobre la potencia y los sitios diana de varios compuestos. Para la p-F-NMA, la base de datos detalla sus efectos en ratas y ratones, proporcionando una medida estandarizada de la potencia carcinogénica (TD50) {svg_3}.

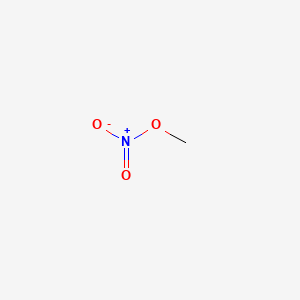

Evaluación de riesgos para los fármacos nitrosados

La estructura y las propiedades de la p-F-NMA la hacen relevante para la evaluación de riesgos en el contexto de los fármacos nitrosados. Las características del compuesto se pueden comparar con otras nitrosaminas para evaluar los riesgos potenciales asociados con la contaminación de los productos farmacéuticos {svg_4}.

Estudios de mutagénesis e intercambio de cromátidas hermanas

La investigación ha demostrado que la p-F-NMA no induce intercambios de cromátidas hermanas en células CHO y en un clon de un híbrido de células CHO:hígado. Esto es significativo porque sugiere que la p-F-NMA, a pesar de su potencial carcinogénico, no causa ciertos tipos de daño genético típicamente asociado con los mutágenos {svg_5}.

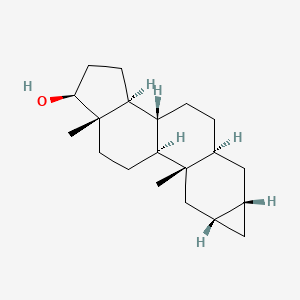

Estudios carcinogénicos comparativos

Los estudios comparativos que involucran p-F-NMA y otros compuestos N-nitroso ayudan a dilucidar el impacto de los sustituyentes en el anillo aromático sobre la carcinogenicidad. Estos estudios son cruciales para comprender los mecanismos moleculares que subyacen a la carcinogenicidad de los compuestos nitroso y para diseñar productos químicos más seguros {svg_6}.

Aplicación en modelos de predicción de carcinogenicidad

Los datos sobre p-F-NMA se pueden utilizar para mejorar los modelos de predicción de carcinogenicidad. Al incorporar los efectos específicos y la potencia del compuesto, los investigadores pueden refinar los algoritmos predictivos para evaluar mejor el riesgo carcinogénico de nuevas sustancias químicas antes de que se introduzcan en el mercado {svg_7}.

Mecanismo De Acción

Target of Action

N-Nitroso-N-methyl-4-fluoroaniline is a carcinogenic compound that primarily targets the esophagus . The esophagus is a muscular tube that connects the throat to the stomach, and it plays a crucial role in the digestion process.

Mode of Action

It is known to interact with its target organ, the esophagus, and induce changes that lead to the formation of tumors .

Biochemical Pathways

It is known that n-nitroso compounds, the class to which this compound belongs, have been shown to be carcinogenic, mutagenic, and teratogenic in various animal species .

Pharmacokinetics

The carcinogenic potency database provides a standardized measure of carcinogenic potency, td50, which is the daily dose rate in mg/kg body weight/day to induce tumors in half of test animals that would have remained tumor-free at zero dose .

Result of Action

The primary result of the action of N-Nitroso-N-methyl-4-fluoroaniline is the induction of tumors in the esophagus . This compound has been shown to be carcinogenic in bioassays on rats and mice, where it induced a high incidence of tumors in the liver, lung, and stomach .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-10(9-11)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIXPWIVPHYTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021001 | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937-25-7 | |

| Record name | 4-Fluoro-N-methyl-N-nitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LSX9S4XBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-methoxy-](/img/structure/B1206889.png)